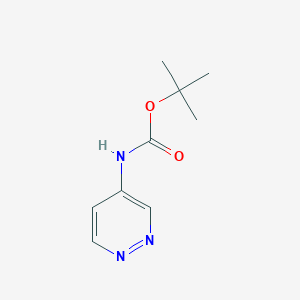

4-(Boc-アミノ)ピリダジン

説明

4-(tert-Butoxycarbonylamino)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 4-position. Pyridazine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

科学的研究の応用

4-(tert-Butoxycarbonylamino)pyridazine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in studies to investigate the biological activities of pyridazine derivatives.

Material Science: It is employed in the development of new materials with specific properties.

Agrochemicals: Pyridazine derivatives are used in the synthesis of agrochemicals with herbicidal and pesticidal activities.

作用機序

Target of Action

4-(Boc-amino)pyridazine, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . Pyridazinone, the core structure of 4-(Boc-amino)pyridazine, has been associated with a plethora of activities .

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 4-(Boc-amino)pyridazine might interact with its targets by modulating ion channels or other cellular processes.

Biochemical Pathways

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that multiple biochemical pathways might be affected. These could potentially include pathways related to inflammation, pain perception, blood pressure regulation, and cellular proliferation, among others.

Pharmacokinetics

The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity, which can be of importance in drug-target interactions . These properties might influence the bioavailability and pharmacokinetics of 4-(Boc-amino)pyridazine.

Result of Action

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that the compound might exert diverse effects at the molecular and cellular levels. These could potentially include modulation of ion channel activity, inhibition of cellular proliferation, reduction of inflammation, and alleviation of pain, among others.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxycarbonylamino)pyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound under acidic conditions.

Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced by reacting the pyridazine derivative with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for 4-(tert-butoxycarbonylamino)pyridazine may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow synthesis and automated processes can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-(tert-Butoxycarbonylamino)pyridazine undergoes various types of chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.

Oxidation and Reduction Reactions: The pyridazine ring can undergo oxidation and reduction reactions, leading to various derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid, are commonly used for Boc deprotection.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

Substitution Reactions: Various substituted pyridazine derivatives.

Deprotection Reactions: 4-amino-pyridazine.

Oxidation and Reduction Reactions: Oxidized or reduced pyridazine derivatives.

類似化合物との比較

Similar Compounds

Pyridazine: The parent compound without any substituents.

4-Amino-pyridazine: The compound with a free amino group at the 4-position.

4-(Methoxycarbonylamino)pyridazine: A similar compound with a methoxycarbonyl-protected amino group.

Uniqueness

4-(tert-Butoxycarbonylamino)pyridazine is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under acidic conditions

生物活性

4-(Boc-amino)pyridazine is a compound of interest due to its potential pharmacological applications, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(Boc-amino)pyridazine features a pyridazine ring with a tert-butoxycarbonyl (Boc) protected amino group. This structure is significant because the pyridazine moiety is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Target of Action

Research indicates that 4-(Boc-amino)pyridazine derivatives can inhibit calcium ion influx, which is crucial for platelet aggregation and other cellular processes.

Biochemical Pathways

The compound's activity is linked to various biochemical pathways, particularly those involving kinase inhibition. Pyridazine derivatives have been shown to act on several kinases, including PKB (also known as Akt), which plays a vital role in cell survival and metabolism .

Pharmacokinetics

The pharmacokinetic profile of 4-(Boc-amino)pyridazine suggests it has favorable absorption and distribution characteristics. Its weak basicity and high dipole moment facilitate interactions with biological targets.

Anticancer Activity

Pyridazine derivatives, including 4-(Boc-amino)pyridazine, have shown promising anticancer activities. A review highlighted the potential of pyridazine-based compounds in targeting cancer cells with high selectivity and low toxicity .

- Case Study : In vitro studies demonstrated that certain pyridazine derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism involved the modulation of signaling pathways associated with cell proliferation and apoptosis .

Anti-inflammatory Activity

The anti-inflammatory properties of 4-(Boc-amino)pyridazine have been evaluated through various assays. Compounds derived from pyridazines have been shown to inhibit the denaturation of proteins induced by heat, suggesting their potential as anti-inflammatory agents.

- Data Table: Anti-inflammatory Activity

| Compound Name | Concentration (μg/ml) | % Inhibition |

|---|---|---|

| 5b | 50 | 88.77 |

| 5c | 100 | 89.33 |

| 5a | 200 | 71.32 |

| 5e | 500 | 81.40 |

This data indicates that specific derivatives can significantly reduce protein denaturation, which is a marker for anti-inflammatory activity .

Antimicrobial Activity

Pyridazine derivatives also exhibit antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyridazine derivatives is crucial for optimizing their biological activity. Modifications to the core structure can enhance potency and selectivity against specific biological targets.

特性

IUPAC Name |

tert-butyl N-pyridazin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)12-7-4-5-10-11-6-7/h4-6H,1-3H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOLUQJHKOJULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438888 | |

| Record name | 4-(BOC-AMINO)PYRIDAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169050-21-9 | |

| Record name | 4-(BOC-AMINO)PYRIDAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。